![molecular formula C6H5NO5S B3029831 2-Nitrobenzenesulfonic acid CAS No. 80-82-0](/img/structure/B3029831.png)
2-Nitrobenzenesulfonic acid
Overview
Description
2-Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes . It forms a corrosive solution in water and is denser than water . It severely irritates skin and eyes and is used to make other chemicals .
Synthesis Analysis
A simple and efficient method for the sulfonation of nitrobenzene using SO3 as the sulfonating agent in a microreactor was developed . Under optimized reaction conditions, 94% conversion of nitrobenzene (NB) and 88% yield of meta-nitrobenzenesulfonic acid (m-NBSA) was obtained even when the residence time was less than 2 s .Molecular Structure Analysis
The molecular formula of 2-Nitrobenzenesulfonic acid is C6H5NO5S . Its average mass is 203.173 Da and its monoisotopic mass is 202.988846 Da .Chemical Reactions Analysis
2-Nitrobenzenesulfonyl chloride is isolated as an intermediate in the production of 2-nitrobenzenesulfonic acid . When 2,2’ - dinitrodiphenyl disulfide is chlorinated in an organic solvent the product is 2-nitrophenylsulfenyl chloride .Physical And Chemical Properties Analysis
2-Nitrobenzenesulfonic acid is a whitish colored solid in the form of flakes . It forms a corrosive solution in water and is denser than water . It severely irritates skin and eyes .Scientific Research Applications
C6H5NO5S\text{C}_6\text{H}_5\text{NO}_5\text{S}C6H5NO5S
, has intriguing properties that find utility in various fields. Here are six distinct applications:- Sulfonation Reactions : 2-Nitrobenzenesulfonic acid serves as a powerful sulfonating agent. It can introduce sulfonic acid groups (-SO₃H) into aromatic compounds, leading to functionalized derivatives. These reactions are essential in the synthesis of dyes, pharmaceuticals, and other fine chemicals .
- Quinoline Synthesis : Sodium 3-nitrobenzenesulfonate (a salt derived from 2-nitrobenzenesulfonic acid) has been used in the synthesis of quinoline, an important heterocyclic compound .
Organic Synthesis and Chemical Reactions
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that nitrobenzene compounds can undergo reduction reactions, which may lead to the formation of various metabolites . These metabolites can interact with biological targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, the nitrobenzene pathway links the reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Action Environment
The action of 2-Nitrobenzenesulfonic acid can be influenced by various environmental factors. For instance, it forms a corrosive solution in water, and when diluted with water, it generates considerable heat . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other chemicals .
properties
IUPAC Name |
2-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDMFJYBAURQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
Record name | NITROBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033533 | |
Record name | 2-Nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |
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Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |
Record name | NITROBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Nitrobenzenesulfonic acid | |
CAS RN |
31212-28-9, 80-82-0 | |
Record name | NITROBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-82-0 | |
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Record name | 2-Nitrobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080820 | |
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Record name | Benzenesulfonic acid, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031212289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.193 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Nitrobenzenesulfonic acid?
A: 2-Nitrobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H5NO5S. Its molecular weight is 203.18 g/mol. While the provided research papers don't delve into detailed spectroscopic data, they highlight its use as a building block for the formation of cocrystals with interesting optical properties .
Q2: How is 2-Nitrobenzenesulfonic acid used in the design of new materials?
A: Researchers have explored the use of 2-Nitrobenzenesulfonic acid in the creation of cocrystals with 2-amino-5-nitropyridine. These cocrystals, formed through ionic interactions and hydrogen bonding, are being investigated for their potential as second-order nonlinear optical materials. The arrangement of the molecules within the cocrystal structure significantly influences its optical properties.
Q3: Has 2-Nitrobenzenesulfonic acid been utilized in synthetic organic chemistry?
A: Yes, one study describes the formation of 2-Nitrobenzenesulfonic acid during the electrochemical oxidation of 4'-substituted 2-nitrobenzenesulfenanilides. This finding highlights a potential synthetic route to this compound through electrochemical methods.
Q4: Are there alternative synthetic routes to access sulfonated derivatives similar to 2-Nitrobenzenesulfonic acid?
A: Yes, research indicates that sulfonated derivatives of various aniline compounds, including those structurally similar to 2-Nitrobenzenesulfonic acid, can be synthesized through different methods. These methods include baking hydrogen sulfate salts, reacting with amidosulfuric acid, treating diazonium salts with sulfur dioxide, and sulfonation of nitrobenzene derivatives followed by reduction.
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